3-Bromo-6-isopropoxy-2-methylpyridine
Overview
Description
3-Bromo-6-isopropoxy-2-methylpyridine is a chemical compound with the molecular formula C9H12BrNO . It has a molecular weight of 230.1 and is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BrNO/c1-6(2)12-9-5-4-8(10)7(3)11-9/h4-6H,1-3H3 . This indicates that the molecule consists of a pyridine ring with bromo, isopropoxy, and methyl substituents.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 230.1 and a molecular formula of C9H12BrNO .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Bromopyridine derivatives are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound may interact with palladium catalysts in these reactions.
Mode of Action
In the context of sm cross-coupling reactions, bromopyridine derivatives typically undergo oxidative addition with palladium catalysts, forming a new pd–c bond .
Biochemical Pathways
It’s likely involved in carbon–carbon bond-forming reactions, given its potential use in sm cross-coupling reactions .
Result of Action
In the context of sm cross-coupling reactions, it may contribute to the formation of new carbon–carbon bonds .
Properties
IUPAC Name |
3-bromo-2-methyl-6-propan-2-yloxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(2)12-9-5-4-8(10)7(3)11-9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOFZTOVTHSQLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682481 | |
Record name | 3-Bromo-2-methyl-6-[(propan-2-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239611-34-7 | |
Record name | 3-Bromo-2-methyl-6-(1-methylethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1239611-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-methyl-6-[(propan-2-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.